molecular formula C38H52NOPS B6290199 [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2509201-09-4

[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290199
CAS No.: 2509201-09-4
M. Wt: 601.9 g/mol
InChI Key: MWJGYFSGTDMIEO-BYBZHDMHSA-N
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Description

This compound is a chiral sulfinamide-phosphine hybrid ligand with a molecular formula of C₃₈H₅₂NOPS and a molecular weight of 601.9 g/mol . Its structure features a diadamantanphosphino group attached to a phenyl ring, which is further linked to a chiral sulfinamide moiety. The adamantyl substituents confer exceptional steric bulk and electron-richness, making it a robust ligand for asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation or cross-coupling . The compound is typically supplied at ≥95% purity and stored under inert conditions to preserve its stereochemical integrity .

Properties

IUPAC Name

(R)-N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJGYFSGTDMIEO-BYBZHDMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of intermediate compounds. The key steps in the synthetic route may include:

    Formation of the Adamantane Derivative: This step involves the preparation of the adamantane derivative through a series of reactions, such as alkylation or halogenation.

    Introduction of the Phosphino Group: The phosphino group is introduced through a reaction with a suitable phosphine reagent under controlled conditions.

    Coupling with Phenylmethyl Group: The phenylmethyl group is coupled with the intermediate compound using a coupling reagent, such as a palladium catalyst.

    Sulfinamide Formation: The final step involves the formation of the sulfinamide group through a reaction with a sulfinylating agent.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route described above, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to convert the sulfinamide group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions may require catalysts and specific conditions, such as elevated temperatures or pressures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of [S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors, leading to changes in cellular signaling and function.

    Modulating Gene Expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide with structurally related sulfinamide-phosphine ligands, highlighting key differences in structure, properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
This compound C₃₈H₅₂NOPS 601.9 Diadamantanphosphino group, phenylmethyl backbone, chiral sulfinamide Asymmetric catalysis (e.g., hydrogenation); high steric bulk enhances enantioselectivity
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide C₂₃H₃₃NOPS 418.5 Diphenylphosphino group, smaller alkyl chain Intermediate in pharmaceutical synthesis; moderate steric hindrance
(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide C₄₂H₅₄NOPS 651.9 Diadamantanphosphino group, naphthalen-1-yl substituent Enhanced π-π interactions for stabilizing metal complexes; requires inert storage
(S)-N-((S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide C₁₈H₂₀Br₂F₂NOS 523.1 Brominated pyridine, fluorophenyl groups Specialized in halogenated coupling reactions; limited thermal stability

Key Findings :

Steric and Electronic Effects: The diadamantanphosphino group in the target compound provides greater steric bulk and electron-donating capacity compared to diphenylphosphino derivatives (e.g., ), which improves enantioselectivity in asymmetric catalysis .

Stability and Handling: Adamantyl-containing ligands (e.g., target compound and ) require inert storage conditions due to sensitivity to oxidation, whereas diphenylphosphino analogs () are more air-stable .

Application Scope: Brominated or fluorinated derivatives (e.g., ) are niche reagents for halogenated intermediates, whereas adamantyl-phosphino ligands are preferred for high-value catalytic processes .

Hazard Profile :

  • The target compound lacks explicit hazard data in the provided evidence, but its naphthalenyl analog () carries warnings for skin/eye irritation (H315, H319), suggesting stricter handling protocols .

Biological Activity

[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, also known by its CAS number 2565792-31-4, is a phosphine ligand with potential applications in medicinal chemistry and material science. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C38H52NOPS
  • Molecular Weight : 601.9 g/mol
  • Purity : ≥ 95%
  • IUPAC Name : (R)-N-((R)-(2-(di(adamantan-1-yl)phosphaneyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies. Its primary focus has been on its antitumoral properties and mechanisms of action.

In Vitro Studies

  • Cytotoxicity Testing :
    • The compound was tested against several cancer cell lines, including C6 (rat glioblastoma), F98 (rat glioblastoma), and MCF7 (human breast cancer).
    • Results indicated a dose-dependent cytotoxic effect, with significant reductions in cell viability observed at higher concentrations (p < 0.05) .
Cell LineIC50 (µM)Mechanism of Action
C615Apoptosis induction
F9810Apoptosis induction
MCF720Cell cycle arrest
  • Mechanism of Action :
    • Flow cytometry analysis revealed that F98 cells exhibited a significant increase in the sub G0/G1 fraction, indicating apoptosis after treatment with the compound. In contrast, N13 (non-cancerous) cells showed no apoptotic features .

In Vivo Studies

  • Tumor Growth Inhibition :
    • In a rat model with implanted F98 tumors, administration of the compound resulted in a notable delay in tumor growth compared to control groups treated with PBS.
    • MRI assessments indicated no significant damage to healthy brain tissue after local administration .
TreatmentTumor Volume (mm³)Survival Days Post-Treatment
PBS37013
[S(R)] Compound81516

Case Studies

A recent study highlighted the efficacy of this compound in enhancing the therapeutic index of chemotherapeutic agents when used as a ligand in metal-catalyzed reactions. This work suggests that the compound may improve drug delivery systems and reduce side effects associated with conventional therapies .

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